Retaspimycin

Descripción general

Descripción

- Pertenece a la clase de análogos de 17-alilamino-17-desmetoxigeldanamicina (17-AAG) .

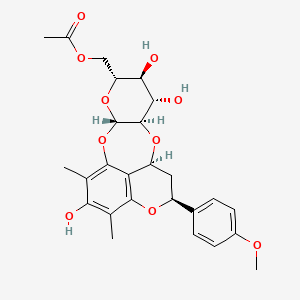

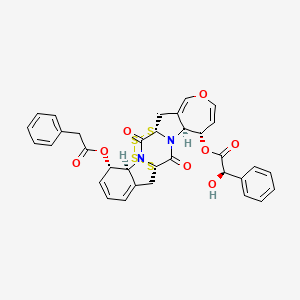

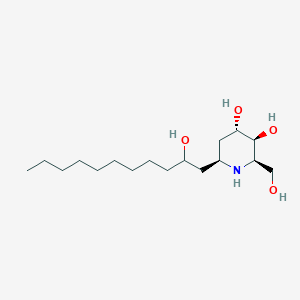

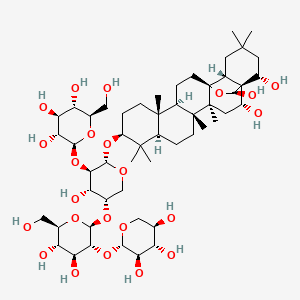

- El compuesto tiene la estructura química: !Retaspimycin Chemical Structure

Retaspimycina: es un potente inhibidor de (proteína de choque térmico 90), una chaperona molecular involucrada en el plegamiento y la estabilización de proteínas.

Aplicaciones Científicas De Investigación

Química: Utilizada como compuesto de herramienta para estudiar la inhibición de la Hsp90 y el plegamiento de proteínas.

Biología: Investigada por sus efectos en los procesos celulares, la estabilidad de las proteínas y la función de la chaperona.

Medicina: Los ensayos clínicos exploran su potencial como agente anticancerígeno.

Industria: Puede tener aplicaciones en el desarrollo de fármacos y terapias basadas en proteínas.

Mecanismo De Acción

Inhibición de la Hsp90: La retaspimycina se une al sitio de unión al ATP de la Hsp90, interrumpiendo su función.

Objetivos moleculares: La Hsp90 estabiliza las proteínas clientes (por ejemplo, quinasas, factores de transcripción).

Vías: La inhibición afecta a múltiples vías de señalización, lo que lleva a una expresión de proteínas alterada y respuestas celulares.

Análisis Bioquímico

Biochemical Properties

Retaspimycin plays a crucial role in biochemical reactions by inhibiting the activity of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that stabilizes and activates a wide range of client proteins, including protein kinases, transcription factors, and steroid hormone receptors . By inhibiting HSP90, this compound disrupts the HSP90-client protein complex, leading to the misfolding, ubiquitination, and proteasomal degradation of these client proteins . This inhibition affects various cellular processes, including cell signaling, proliferation, and survival.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to reduce the stability and activity of oncogenic proteins, leading to decreased cell proliferation and increased apoptosis . Additionally, this compound affects the expression of genes involved in stress response and protein homeostasis, further contributing to its antitumor activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding domain of HSP90, thereby inhibiting its chaperone activity . This binding prevents the proper folding and stabilization of HSP90 client proteins, leading to their degradation. This compound also affects the activity of other biomolecules, such as protein kinases and transcription factors, by disrupting their interaction with HSP90 . This disruption results in the inhibition of multiple oncogenic signaling pathways, contributing to its therapeutic effects in cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of HSP90 activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including gastrointestinal disturbances and fatigue . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with HSP90. The inhibition of HSP90 by this compound affects the stability and activity of various enzymes and cofactors involved in cellular metabolism . This disruption can lead to alterations in metabolic flux and changes in metabolite levels, further contributing to its antitumor effects . Additionally, this compound undergoes metabolic transformation in the liver, which can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with efflux transporters, which can affect its intracellular accumulation and distribution . Additionally, this compound can bind to plasma proteins, influencing its bioavailability and tissue distribution . These factors play a crucial role in determining the therapeutic efficacy and safety profile of this compound in clinical settings.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with HSP90 and its client proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its inhibitory effects on HSP90 and the subsequent degradation of client proteins.

Métodos De Preparación

Rutas sintéticas: La retaspimycina se puede sintetizar mediante reacciones químicas. Una ruta sintética común implica la modificación de derivados de la geldanamicina.

Condiciones de reacción: Las condiciones de reacción específicas pueden variar, pero los pasos clave implican la alilación y la desmetoxilación.

Producción industrial: Los métodos de producción a escala industrial son propietarios, pero probablemente implican la optimización de las rutas sintéticas y los procesos de purificación.

Análisis De Reacciones Químicas

Reacciones: La retaspimycina se somete a diversas reacciones, que incluyen

Reactivos y condiciones comunes: Estos dependen de la reacción específica. Por ejemplo

Productos principales: El producto principal es la propia retaspimycina.

Comparación Con Compuestos Similares

Características únicas: La alta potencia y solubilidad de la retaspimycina la distinguen.

Compuestos similares: Otros inhibidores de la Hsp90 incluyen 17-AAG, geldanamicina y ganetespib.

1 Sydor JR, et al. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90. Proc Natl Acad Sci U S A. 2006 Nov 14;103(46):17408-13. 2 Floris G, et al. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors. (Abstracts from referenced studies are available in the source.)

Propiedades

IUPAC Name |

[13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKGNIRUXAZDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3Z,5Z)-nona-3,5-dienyl]benzene-1,3-diol](/img/structure/B1249804.png)